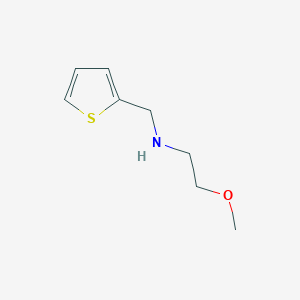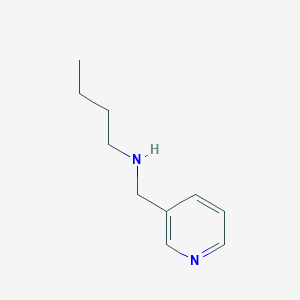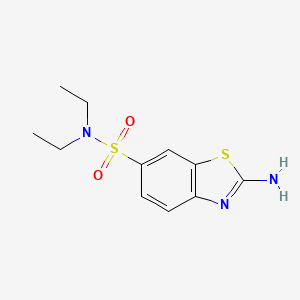
2-(Bromometil)quinoxalina
Descripción general
Descripción
2-(Bromomethyl)quinoxaline, also known as 2-bromo-2-methylquinoxaline, is an organic compound that is used in scientific research and laboratory experiments. It is a derivative of quinoxaline, which is a heterocyclic aromatic compound composed of two nitrogen atoms and three carbon atoms. 2-(Bromomethyl)quinoxaline is also an important building block for the synthesis of many other organic compounds.
Aplicaciones Científicas De Investigación
Síntesis de Quinoxalinas
Las quinoxalinas, también conocidas como benzo[a]piracinas, son una clase importante de compuestos heterocíclicos que contienen nitrógeno. Son frecuentes en productos naturales, candidatos a fármacos sintéticos con actividad biológica y materiales optoelectrónicos . 2-(Bromometil)quinoxalina se puede utilizar como material de partida en la síntesis de diversos derivados de quinoxalina.
Química Verde
Los avances recientes en la química verde han utilizado derivados de quinoxalina en el desarrollo de métodos sintéticos más eficientes y respetuosos con el medio ambiente . El uso de this compound en estos métodos puede contribuir a la sostenibilidad de los procesos químicos.
Síntesis sin Metales de Transición
La síntesis sin metales de transición de quinoxalinas es un área de investigación significativa debido al alto costo y la toxicidad asociados con los metales de transición . This compound se puede utilizar en estas condiciones sin metales, proporcionando un método alternativo para la síntesis de quinoxalinas.
Propiedades Biológicas y Farmacéuticas
Las quinoxalinas y sus derivados han atraído una atención considerable debido a sus posibles propiedades biológicas y farmacéuticas . Como tal, this compound se puede utilizar en el desarrollo de nuevos fármacos y terapias.
Datos de Propiedades Termodinámicas
This compound se puede utilizar en la generación de datos de propiedades termodinámicas críticamente evaluados para compuestos puros . Estos datos son esenciales para diversas aplicaciones en ciencias físicas e ingeniería.
Catalizadores Heterogéneos
This compound se ha utilizado en la preparación de derivados de quinoxalina utilizando fertilizantes catalíticos heterogéneos a base de fosfato . Esta aplicación es particularmente relevante en el campo de la catálisis.
Mecanismo De Acción
Target of Action
2-(Bromomethyl)quinoxaline, a derivative of quinoxaline, is known to exhibit antibacterial activity . Quinoxalines are an important class of nitrogen-containing heterocyclic compounds prevalent in natural products, biologically active synthetic drug candidates, and optoelectronic materials . .
Mode of Action
Quinoxalines, in general, are known to interact with various biological targets due to their broad spectrum of biological activities . The synthesis of quinoxalines involves the condensation of 1,2-diamines with 1,2-diketones, requiring either an electrophilic activation of the diketone-coupling partner or nucleophilic activation of the diamine-reacting partner .
Biochemical Pathways
Quinoxaline-based compounds are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiprotozoal, antiviral, inhibition of the enzyme phosphodiesterase, and anti-inflammatory effects . These activities suggest that quinoxalines may interact with multiple biochemical pathways.
Result of Action
It is known that quinoxaline derivatives show antibacterial activity , suggesting that they may have an effect at the molecular and cellular levels.
Action Environment
The synthesis of quinoxalines has been studied with a focus on sustainable approaches, such as solvent-free reactions, use of alternate reaction media, and alternate modes of synthesis . These approaches suggest that the synthesis and action of quinoxalines can be influenced by environmental factors.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(Bromomethyl)quinoxaline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including DNA and proteins, through mechanisms such as intercalation and covalent binding. For instance, quinoxaline derivatives, including 2-(Bromomethyl)quinoxaline, have been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in the regulation of cellular signaling pathways . These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes.
Cellular Effects
The effects of 2-(Bromomethyl)quinoxaline on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, quinoxaline derivatives can induce apoptosis in cancer cells by activating the mitochondrial pathway and triggering the release of cytochrome c . Additionally, 2-(Bromomethyl)quinoxaline can affect cellular proliferation and differentiation by interacting with key regulatory proteins and transcription factors.
Molecular Mechanism
At the molecular level, 2-(Bromomethyl)quinoxaline exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric sites of target enzymes. This compound can also intercalate into DNA, disrupting the normal function of DNA replication and transcription . Furthermore, 2-(Bromomethyl)quinoxaline can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Bromomethyl)quinoxaline can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that 2-(Bromomethyl)quinoxaline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-(Bromomethyl)quinoxaline in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At high doses, 2-(Bromomethyl)quinoxaline can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
2-(Bromomethyl)quinoxaline is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
Within cells and tissues, 2-(Bromomethyl)quinoxaline is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, 2-(Bromomethyl)quinoxaline can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 2-(Bromomethyl)quinoxaline is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins, affecting gene expression and DNA replication . Additionally, 2-(Bromomethyl)quinoxaline can be targeted to other organelles, such as mitochondria, where it can influence mitochondrial function and induce apoptosis.
Propiedades
IUPAC Name |
2-(bromomethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRMJCLTIHPLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415328 | |
| Record name | 2-(bromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54804-43-2 | |
| Record name | 2-(bromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)


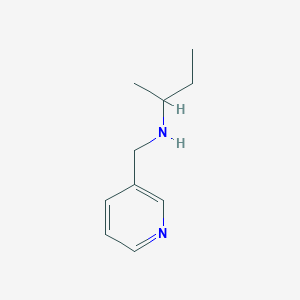
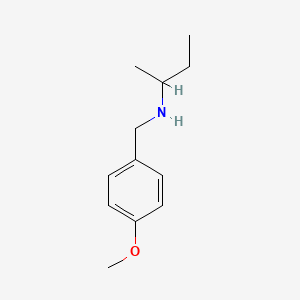
![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)
